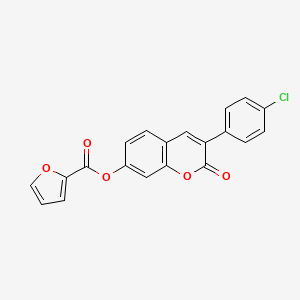

3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

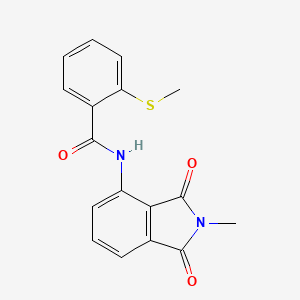

The compound “3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate” is a complex organic molecule that contains a chromene ring (a heterocyclic compound that is a derivative of benzopyran), a furan ring (a heterocyclic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen), and a 4-chlorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . These techniques can provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. The furan ring, for instance, is an aromatic heterocycle and can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of the furan ring could contribute to its aromaticity and potentially its reactivity .Scientific Research Applications

Oxidative Degradation Applications

Surface carboxylated Cu0/Fe3O4 nanocomposites have been utilized for the oxidative degradation of chlorophenols, showcasing the potential of such compounds in environmental catalytic processes. This study highlights the efficiency of these composites in removing organic pollutants, including chlorophenols, through catalytic activation of oxygen (Ding, Ruan, Zhu, & Tang, 2017).

Spectral Studies and Electromeric Effects

Research on the electromeric effects of substitution in related chromone compounds, such as 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one (FHC), has provided insights into spectral transitions and the effects of substitutions on molecule dipole moments. These studies are significant in understanding the electronic properties of such compounds (Bansal & Kaur, 2015).

Synthesis and Chemical Reactions

The reaction of chromones with dimethyl acetonedicarboxylate, demonstrating the synthesis of various functionalized compounds, has been explored. This research contributes to the broader understanding of the chemical reactions and potential applications of chromone derivatives (Terzidis, Tsoleridis, Stephanidou-Stephanatou, Terzis, Raptopoulou, & Psycharis, 2008).

Catalysis and Synthesis Techniques

Studies on choline hydroxide as a catalyst for the synthesis of trans-2,3-dihydrofuro[3,2-c]Coumarins in an aqueous medium highlight the role of catalysts in the efficient synthesis of related compounds. This research offers insights into greener and more efficient synthesis methods (Salari, Mosslemin, & Hassanabadi, 2016).

Advanced Synthesis of Derivatives

The synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters demonstrates the versatility and potential of these compounds in synthesizing high-value-added derivatives. This contributes to the knowledge of novel synthesis routes for related compounds (Gabriele, Mancuso, Maltese, Veltri, & Salerno, 2012).

Safety and Hazards

Future Directions

properties

IUPAC Name |

[3-(4-chlorophenyl)-2-oxochromen-7-yl] furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11ClO5/c21-14-6-3-12(4-7-14)16-10-13-5-8-15(11-18(13)26-19(16)22)25-20(23)17-2-1-9-24-17/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOOQUMZFKOLEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11ClO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2824533.png)

![2-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2824535.png)

![2-(9-Chloro-5-thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2824536.png)

![10-(4-Ethoxyphenyl)-1-methyl-3-prop-2-enyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2824541.png)

![Methyl 3-({2-[4-(2-fluorophenyl)piperazino]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2824546.png)

![1-(methylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2824551.png)

![2-[(3R)-Oxolan-3-yl]oxyacetic acid](/img/structure/B2824552.png)

![Ethyl 5-[(4-methylbenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2824555.png)